4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
Description
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with cyclohexyloxy and nitro groups
Properties
CAS No. |
827340-50-1 |
|---|---|
Molecular Formula |
C26H32N2O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)-4-[4-(cyclohexyloxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C26H32N2O6/c29-27(30)25-15-19(11-13-21(25)17-33-23-7-3-1-4-8-23)20-12-14-22(26(16-20)28(31)32)18-34-24-9-5-2-6-10-24/h11-16,23-24H,1-10,17-18H2 |
InChI Key |
WLBOACBFHWWJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COC4CCCCC4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of cyclohexyloxy groups. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The subsequent introduction of cyclohexyloxy groups can be performed using cyclohexanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Oxidation: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and cyclohexyloxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s reactivity and binding properties. The biphenyl core provides a rigid framework that can interact with various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): An aromatic diisocyanate used in the synthesis of polyurethanes.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the production of epoxy resins and polyamides.
Uniqueness
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its combination of nitro and cyclohexyloxy groups on a biphenyl core. This structural arrangement provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl (CAS No. 827340-50-1) is an organic compound characterized by a biphenyl core substituted with cyclohexyloxy and nitro groups. This unique structure endows it with various biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl is . The presence of two nitro groups and two cyclohexyloxy groups contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 432.55 g/mol |
| Melting Point | Not specified |
| Solubility | Limited in water |
| LogP (octanol-water) | Not determined |
Synthesis
The synthesis typically involves the nitration of a biphenyl precursor followed by etherification with cyclohexanol. The nitration reaction is conducted using concentrated nitric and sulfuric acids under controlled conditions to ensure selectivity and yield.
The biological activity of 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl is primarily attributed to its functional groups:
- Nitro Groups : These can undergo reduction to form amino groups, which may interact with biological targets.
- Cyclohexyloxy Groups : These contribute to hydrophobic interactions and can enhance binding affinity to specific receptors.
The compound's biphenyl core provides a rigid framework that facilitates interactions with various biological systems.
Case Studies and Research Findings
-
Antioxidant Activity :
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that nitro-substituted biphenyl derivatives can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions. -
Anti-inflammatory Properties :
A study examining the effects of various dinitro compounds on inflammatory markers found that certain derivatives reduced prostaglandin E2 levels in vitro. This suggests that 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl may modulate inflammatory responses . -
Cytotoxicity Studies :
In vitro cytotoxicity assays have been performed using cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the uniqueness of 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl in comparison to similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4,4’-Methylenebis(cyclohexyl isocyanate) | Used in polymer synthesis | Less bioactive |
| 4,4’-Methylenebis(cyclohexylamine) | Used in epoxy resins | Limited biological studies |
| 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl | Antioxidant & anti-inflammatory | Promising pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
